molecular formula C46H71N13O14 B1584057 Neurotensin (1-8) CAS No. 80887-44-1

Neurotensin (1-8)

Número de catálogo: B1584057
Número CAS: 80887-44-1
Peso molecular: 1030.1 g/mol
Clave InChI: ZJPYPJIAUOEHJV-LGYYRGKSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neurotensin (1-8) is a peptide fragment derived from the larger neuropeptide, neurotensin. Neurotensin is a 13-amino acid peptide that was first isolated from bovine hypothalamus. It is widely distributed in the central nervous system and the gastrointestinal tract. Neurotensin (1-8) retains some of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine pathways, regulation of intestinal motility, and influence on pain perception .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neurotensin (1-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of neurotensin (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction efficiency and reduce synthesis time .

Análisis De Reacciones Químicas

Types of Reactions: Neurotensin (1-8) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with modified amino acid residues .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1. Parkinson's Disease Treatment

Recent studies have highlighted the potential of Neurotensin (1-8) analogs in treating Parkinson's disease (PD). Research indicates that NT(8–13) analogs can act as dual ligands for NTS1 and NTS2 receptors, showing enhanced effects on motor function and memory in mouse models of PD. These analogs demonstrated improved stability and blood-brain barrier (BBB) permeability compared to the parent peptide, suggesting their viability as therapeutic agents for neurodegenerative disorders .

1.2. Fluorescence Labeling for Receptor Studies

Neurotensin (1-8) has been utilized in developing fluorescent probes for studying receptor-ligand interactions. By attaching fluorophores to arginine residues in NT(8–13), researchers created high-affinity ligands for NTS1 receptors. These fluorescent probes enable detailed investigations into receptor localization and binding affinities using techniques such as flow cytometry and confocal microscopy .

Oncological Applications

2.1. Role in Digestive Cancers

The Neurotensin signaling pathway has been implicated in various digestive cancers, including hepatocellular carcinoma (HCC). Activation of NTS receptors stimulates IL-8 production, which promotes inflammation and tumor progression through mechanisms such as macrophage polarization and epithelial-mesenchymal transition (EMT). Blockade of NTS signaling has been shown to reduce these oncogenic effects, indicating potential therapeutic targets for cancer treatment .

2.2. Imaging and Therapy Applications

Neurotensin (1-8) is being explored as a targeting agent for imaging and therapy in lung cancer. Novel radiolabeled NTSR agents have been synthesized to enhance tumor uptake while minimizing background signals from non-target tissues. For example, one study reported a lead compound that achieved significant tumor retention over time, suggesting its utility in both diagnostic imaging and therapeutic applications .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of Neurotensin (1-8):

Study Application Findings
Parkinson's DiseaseNT(8–13) analogs improve motor function and memory; enhanced BBB permeability
Receptor StudiesFluorescent NT(8–13) derivatives developed for studying receptor interactions
Digestive CancersNTS signaling promotes IL-8 production; potential target for cancer therapies
Lung Cancer ImagingRadiolabeled NT agents show high tumor uptake; promising for theranostic applications

Mecanismo De Acción

Neurotensin (1-8) exerts its effects by binding to specific neurotensin receptors, which are G-protein coupled receptors found in various parts of the brain and gastrointestinal tract. Upon binding, neurotensin can influence several neurotransmitter systems, including dopamine, serotonin, and glutamate pathways. This interaction leads to various physiological responses, such as modulation of pain perception, regulation of intestinal motility, and influence on dopamine-related behaviors .

Comparación Con Compuestos Similares

    Neurotensin (1-13): The full-length peptide with broader biological activities.

    Neuromedin N: A related peptide with similar sequence and activity.

    Substance P: Another neuropeptide involved in pain modulation and neurotransmission.

Uniqueness: Neurotensin (1-8) is unique in its ability to retain specific biological activities of the full-length neurotensin while being a smaller, more manageable fragment for research and therapeutic applications. Its selective interaction with neurotensin receptors and influence on dopamine pathways make it a valuable tool in neuroscience research .

Actividad Biológica

Neurotensin (NT) is a neuropeptide that plays significant roles in various physiological processes, including pain modulation, thermoregulation, and the regulation of gastrointestinal functions. The fragment Neurotensin (1-8) specifically has garnered attention for its biological activities, particularly in relation to neurotensin receptor interactions and potential therapeutic applications.

Neurotensin (1-8) is derived from the full-length neurotensin peptide, which consists of 13 amino acids. The C-terminal residues (8-13) are crucial for receptor binding and activation, particularly with neurotensin receptor 1 (NTS1). Recent studies indicate that the recognition of neurotensin by NTS1 follows an induced-fit mechanism , where conformational changes occur post-binding, enhancing its pharmacological efficacy .

Key Findings:

  • Receptor Binding : The last six residues of NT (NT8-13) are essential for high-affinity receptor binding .
  • Conformational Dynamics : Ligand binding influences the conformational state of NTS1, which is critical for its signaling capabilities .

Biological Activities

Neurotensin (1-8) exhibits a variety of biological activities:

  • Antidiabetic Effects : Research indicates that neurotensin can enhance insulin secretion in pancreatic beta cells, suggesting a role in glucose metabolism. A study demonstrated that acetyl-neurotensin and its derivatives significantly increased insulin secretion at concentrations as low as 108M10^{-8}M .
  • Cytoprotection : Neurotensin (1-8) has been shown to possess cytoprotective properties. In a study involving cold-restraint stress-induced gastric ulcers in rats, NT(1-8) exhibited significant protective effects, with an effective dose comparable to that of the full-length NT .
  • Cancer Therapeutics : The expression of NTS1 in various malignancies has led to the exploration of NT(1-8) as a potential target for cancer diagnosis and treatment. Radiolabeled derivatives of NT(8-13) have shown promising uptake in cancerous tissues, indicating their potential use in targeted theranostics .

Case Study 1: Insulin Secretion Enhancement

A study evaluated the effects of neurotensin derivatives on insulin secretion from BRIN-BD11 cells. It was found that Ac-NT/XN-8-Gln significantly augmented insulin release when combined with GIP, showcasing its potential as an antidiabetic agent .

Case Study 2: Cytoprotection Against Gastric Ulcers

In a controlled experiment with rats subjected to stress-induced gastric ulcers, administration of NT(1-8) resulted in a marked reduction in ulcer incidence compared to control groups. This suggests its therapeutic potential in gastrointestinal protection .

Research Findings Summary

Study FocusFindings
Insulin SecretionAcetyl-neurotensin enhances insulin release at low concentrations (10^-8 M) .
CytoprotectionNT(1-8) significantly reduces gastric ulcer incidence under stress conditions .
Cancer TargetingRadiolabeled NT(8-13) shows high uptake in colon cancer cells, indicating diagnostic potential .

Propiedades

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPYPJIAUOEHJV-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H71N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230775
Record name Neurotensin (1-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80887-44-1
Record name Neurotensin (1-8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (1-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurotensin (1-8)
Reactant of Route 2
Neurotensin (1-8)
Reactant of Route 3
Neurotensin (1-8)
Reactant of Route 4
Neurotensin (1-8)
Reactant of Route 5
Neurotensin (1-8)
Reactant of Route 6
Neurotensin (1-8)
Customer
Q & A

Q1: How is neurotensin (1-8) formed in vivo?

A: Neurotensin (1-8) primarily arises from the enzymatic degradation of neurotensin. Several studies indicate that endopeptidase 3.4.24.15 plays a key role in this process, cleaving the peptide bond between Arg8 and Arg9 of the neurotensin molecule. [, , ] This cleavage results in the release of neurotensin (1-8) and a C-terminal fragment, neurotensin (9-13).

Q2: Are there other enzymes involved in neurotensin (1-8) formation?

A: While endopeptidase 3.4.24.15 appears to be the major enzyme responsible for neurotensin (1-8) generation, research suggests other enzymes might contribute. For instance, in dog ileum circular smooth muscle plasma membranes, angiotensin-converting enzyme was shown to convert neurotensin (1-10) into neurotensin (1-8). [] This highlights the complexity of neurotensin metabolism and the potential for multiple enzymatic pathways leading to neurotensin (1-8) formation.

Q3: What happens to neurotensin (1-8) after its formation?

A: Following its formation, neurotensin (1-8) undergoes further degradation by various peptidases. One study identified it as a degradation product of intact neurotensin in the vascularly perfused dog ileum. [] This suggests that while neurotensin (1-8) is a product of neurotensin breakdown, it is likely transient and further processed into smaller fragments and ultimately free amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.